Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H8BrFN2O2. It is known for its unique structural features, which include a fused imidazo[1,2-a]pyridine ring system substituted with bromine and fluorine atoms. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Mechanism of Action
Target of Action
Compounds with a similar imidazo[1,2-a]pyridine-3-carboxylate core have been found to inhibit the conserved protein ftsz , which plays a crucial role in bacterial cell division .
Mode of Action
If it acts similarly to other imidazo[1,2-a]pyridine-3-carboxylate compounds, it may inhibit the function of the FtsZ protein, leading to the arrest of cell division .
Biochemical Pathways
If it acts like other imidazo[1,2-a]pyridine-3-carboxylate compounds, it may disrupt the cell division process in bacteria by inhibiting the function of the FtsZ protein .
Result of Action
If it acts like other imidazo[1,2-a]pyridine-3-carboxylate compounds, it may cause the arrest of bacterial cell division by inhibiting the function of the ftsz protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base, followed by fluorination using a suitable fluorinating agent . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of Lewis acids.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different alkyl or aryl groups, while oxidation can produce corresponding oxides .
Scientific Research Applications
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Imidazo[1,5-a]quinoxalines: These compounds have a similar fused ring system but with different heteroatoms and substituents, resulting in distinct activities and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities .
Properties
IUPAC Name |
ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)8-5-14-4-6(11)3-7(12)9(14)13-8/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZNHZQNPCVRMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718281 |
Source
|
Record name | Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260763-32-3 |
Source
|
Record name | Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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